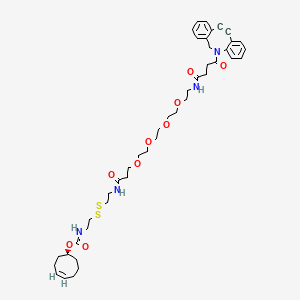
Estriol-d3-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estriol-d3-1, also known as Othis compound, is a deuterium-labeled form of estriol. Estriol is one of the three major estrogens produced by the human body, primarily during pregnancy. It is a weak estrogen compared to estradiol and estrone. The deuterium labeling in this compound is used to trace and quantify the compound during scientific research, particularly in pharmacokinetics and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Estriol-d3-1 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the estriol molecule. This process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Estriol-d3-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form estrone-d3-1.
Reduction: It can be reduced to form estradiol-d3-1.
Substitution: Deuterium atoms in this compound can be substituted with hydrogen or other isotopes under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are employed for hydrogen-deuterium exchange reactions.
Major Products
Oxidation: Estrone-d3-1
Reduction: Estradiol-d3-1
Substitution: Various deuterated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Estriol-d3-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the synthesis and metabolism of estrogens.
Biology: Helps in understanding the biological pathways and effects of estrogens in the body.
Medicine: Employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of estriol.
Industry: Utilized in the development of new drugs and therapeutic agents targeting estrogen receptors
Wirkmechanismus
Estriol-d3-1 exerts its effects by binding to estrogen receptors in target cells. Once bound, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA (mRNA). The mRNA interacts with ribosomes to produce specific proteins that mediate the biological effects of estriol .
Vergleich Mit ähnlichen Verbindungen
Estriol-d3-1 is unique due to its deuterium labeling, which distinguishes it from other estrogens. Similar compounds include:
Estradiol: A more potent estrogen with stronger binding affinity to estrogen receptors.
Estrone: Another major estrogen with intermediate potency between estriol and estradiol.
Deuterated Estradiol (Estradiol-d3): Similar to this compound but with deuterium labeling on estradiol instead of estriol
This compound’s uniqueness lies in its application as a tracer in scientific research, providing valuable insights into the pharmacokinetics and metabolism of estrogens.
Eigenschaften
Molekularformel |
C18H24O3 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,16R,17R)-2,4,16-trideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D,16D |
InChI-Schlüssel |
PROQIPRRNZUXQM-UHUWLHGCSA-N |
Isomerische SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@]([C@@H]4O)([2H])O)C)C(=C1O)[2H] |
Kanonische SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)

